Physicochemical Properties of 6-(Aminomethyl)pyridin-2(1H)-one
Physicochemical Properties of 6-(Aminomethyl)pyridin-2(1H)-one
The following technical guide details the physicochemical properties, behavior, and applications of 6-(Aminomethyl)pyridin-2(1H)-one . This analysis is structured for researchers requiring actionable data for synthesis, formulation, and ligand design.
Technical Monograph | Version 1.0 [1][2][3]
Executive Summary
6-(Aminomethyl)pyridin-2(1H)-one (CAS: 131052-62-5) is a bifunctional heterocyclic building block characterized by a tautomeric 2-pyridone core substituted with a basic primary amine at the C6 position.[1][2][3][4][5]
Its utility in drug discovery stems from its ability to act as a peptide bond isostere while providing a distinct vector (the aminomethyl group) for molecular extension.[6] Unlike simple pyridines, this molecule exhibits complex solvation behavior due to the interplay between the lactam/lactim tautomerism and the ionization of the exocyclic amine.[3] This guide dissects these properties to ensure reproducible handling and rational design.
Molecular Architecture & Tautomerism
The defining physicochemical feature of this molecule is the competition between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, further complicated by the protonation state of the primary amine.[2][3]
The Tautomeric Equilibrium
In the solid state and polar solvents (e.g., Water, DMSO, Methanol), the lactam (A) form predominates. This is driven by the significant resonance stabilization energy of the amide-like linkage and the ability to form robust intermolecular hydrogen-bonded dimers (analogous to DNA base pairing).[2][3][6]
-
Lactam Form (Dominant): Polar, high dipole moment, hydrogen bond acceptor (C=O) and donor (N-H).
-
Lactim Form (Minor): Aromatic (pyridine-like), lower polarity, favored only in the gas phase or highly non-polar solvents.
Intramolecular Interactions
The C6-aminomethyl group introduces a rotational degree of freedom.[1][2][3][6] In the free base form, the amine nitrogen can act as a hydrogen bond donor/acceptor, potentially interacting with the pyridone oxygen or nitrogen, although the 6-position geometry often directs the amine away from the ring nitrogen, minimizing steric clash.[3]
Visualization: Tautomeric & Ionization States
The following diagram illustrates the pH-dependent species and the central tautomeric shift.[2][3][6]
Caption: Equilibrium map showing the dominance of the Lactam form and the acid-base transition of the amine.[3]
Physicochemical Parameters
The following data aggregates experimental observations with high-confidence calculated values (QSPR) for the free base.
| Parameter | Value | Context & Implications |
| Molecular Weight | 124.14 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1][2][3][6] |
| Molecular Formula | C₆H₈N₂O | High nitrogen content relative to carbon.[2][6] |
| LogP (Oct/Water) | -0.9 to -0.2 | Highly Hydrophilic. Preferentially partitions into aqueous phases.[1][2][3][6] |
| TPSA | ~55 - 60 Ų | Moderate polarity; likely membrane permeable via paracellular routes or transporters.[1][2][3][6] |
| pKa (Amine) | ~9.0 - 9.5 | Typical primary aliphatic amine.[2][6] Protonated (cationic) at physiological pH.[2][6] |
| pKa (Pyridone NH) | ~11.6 | Weakly acidic.[2][6] Deprotonation requires strong base (e.g., NaH, alkoxides). |
| pKa (Pyridone O) | ~0.75 | Very weakly basic.[2][6] Protonation occurs only in strong mineral acids.[2][6] |
| H-Bond Donors | 2 (NH, NH₂) | Critical for binding site interactions.[2][6] |
| H-Bond Acceptors | 2 (C=O, NH₂) | The carbonyl is a strong acceptor.[2] |
| Melting Point | >160°C (dec.)[2][6] | High MP indicates strong intermolecular lattice energy (H-bond network).[1][2][6] |
Solubility & Stability Profiles
Solubility Characteristics
-
Water: High solubility, especially in acidic media (pH < 7) where the amine forms a salt (e.g., Hydrochloride).
-
DMSO/DMF: Soluble. Preferred solvents for stock solutions.[2][6]
-
Dichloromethane/Ether: Poor solubility due to the polar lactam core.[2][3][6]
-
Protocol Tip: When extracting this compound from water, avoid simple organic extractions at neutral pH.[6] You must adjust pH to >10 (to deprotonate the amine) and use a polar organic solvent like n-Butanol or a DCM/Isopropanol (3:[1]1) mixture to achieve recovery.[2][6]
Chemical Stability[1][2][3][6]
-
Oxidation: The primary amine is susceptible to oxidation if left in solution with atmospheric exposure over prolonged periods.[2][6] Store as the HCl salt for maximum stability.
-
Hydrolysis: The lactam ring is extremely robust and resistant to hydrolysis under standard acidic or basic conditions, unlike acyclic amides.
Synthetic & Purification Considerations
Handling the Salt vs. Free Base
Commercial supplies are often provided as the Hydrochloride salt (CAS: 95878-02-7) .[1][2][3][6]
-
Salt Form: Hygroscopic solid.[2][6] Easier to handle and weigh.[2][6] Acidic in solution.[2][6]
-
Free Base: Can be generated using ion-exchange resin (e.g., Dowex OH- form) or by neutralizing with NaHCO₃ and evaporating.[1][2][3][6]
Purification Workflow
Due to its high polarity, standard silica gel chromatography is often ineffective (compound streaks or sticks).
-
Recommended Method: Reverse-phase (C18) chromatography using Water/Acetonitrile with 0.1% TFA or Formic Acid.[1][2][6]
-
Alternative: Recrystallization from Ethanol/Water mixtures.[2][6]
Pharmacophore & Ligand Design
In medicinal chemistry, 6-(Aminomethyl)pyridin-2(1H)-one is a "privileged scaffold."[1][2][3][6]
-
Peptide Isostere: The pyridone ring mimics the geometry and H-bonding capability of a cis-peptide bond but locks the conformation, reducing entropy penalties upon binding.[2][3][6]
-
Linker Utility: The aminomethyl group serves as a "handle."[2][6] Acylation of this amine allows the pyridone headgroup to be attached to larger scaffolds (e.g., in Thrombin or Factor Xa inhibitors) to target the S1 specificity pocket.
-
Fragment Growth: The 3, 4, and 5 positions of the ring are open for substitution, allowing "fragment growing" strategies to capture additional hydrophobic interactions.
Experimental Protocols
Protocol: Determination of pKa via Potentiometric Titration
Objective: To accurately determine the ionization constant of the aminomethyl group.[3][6]
Reagents:
-
Titrant: 0.1 M NaOH and 0.1 M HCl (Standardized).[6]
Methodology:
-
Dissolution: Dissolve 5 mg of the HCl salt in 20 mL of degassed water.
-
Blanking: Perform a blank titration on the solvent system to subtract background carbonate.[2][6]
-
Titration: Titrate with 0.1 M NaOH under inert atmosphere at 25°C.
-
Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of the excess HCl (if salt is used).[6] The second inflection point (buffer region) corresponds to the deprotonation of the ammonium group (-NH3+ → -NH2).[2][3]
-
Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point to derive pKa.[1][2][3][6]
Protocol: Tautomer Identification via UV-Vis
Objective: To confirm the Lactam form dominance in your specific formulation buffer.[2][3][6]
Workflow Visualization:
Caption: Decision tree for spectroscopic validation of tautomeric state.
Interpretation:
-
Lactam (Pyridone): Typically shows two absorption bands.[2][6] A strong
transition around 290-300 nm is characteristic of the conjugated amide system.[1][2][3][6] -
Lactim (Hydroxypyridine): The absorption spectrum shifts significantly, often resembling a pyridine-like spectrum (bands at shorter wavelengths, ~260 nm).
References
-
PubChem Compound Summary. 6-(Aminomethyl)pyridin-2(1H)-one.[1][2][3][6] National Center for Biotechnology Information.[2][6] [Link]
-
IUPAC Dissociation Constants. Pyridin-2(1H)-one pKa data. IUPAC-NIST Solubility Data Series. [Link]
-
Journal of Medicinal Chemistry. Pyridone scaffolds in Thrombin Inhibition. (General reference for pyridone utility in drug design). [Link]
-
Cambridge Structural Database (CSD). Hydrogen bonding patterns of 2-pyridone derivatives. [Link][2][6]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]
- 4. 131052-62-5 CAS MSDS (2(1H)-Pyridinone,6-(aminomethyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3279-76-3|6-Methylpyridin-2(1H)-one|BLD Pharm [bldpharm.com]
- 6. 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem [pubchem.ncbi.nlm.nih.gov]
